(3,4-Bis(trifluoromethoxy)phenyl)propanal
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Overview
Description
(3,4-Bis(trifluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)propanal typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a propanal group. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to a Grignard reaction with propanal to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3,4-Bis(trifluoromethoxy)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: (3,4-Bis(trifluoromethoxy)phenyl)propanoic acid.
Reduction: (3,4-Bis(trifluoromethoxy)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Bis(trifluoromethoxy)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)propanal: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
(3,4-Difluorophenyl)propanal: Similar structure but with fluorine atoms instead of trifluoromethoxy groups.
Uniqueness
(3,4-Bis(trifluoromethoxy)phenyl)propanal is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H8F6O3 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
3-[3,4-bis(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-3-7(2-1-5-18)6-9(8)20-11(15,16)17/h3-6H,1-2H2 |
InChI Key |
PZYDEHKREXPOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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